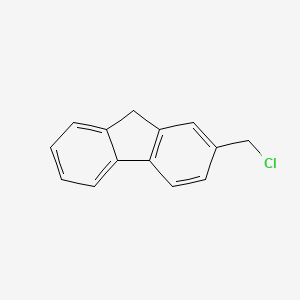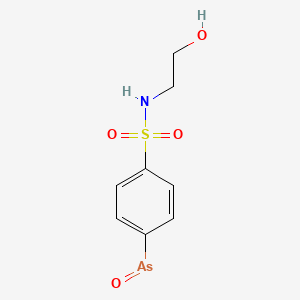
p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C8-H10-As-N-O4-S and a molecular weight of 291.17 . . This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide involves several steps. One common method includes the reaction of benzenesulfonamide with arsenic trioxide in the presence of a base, followed by the addition of 2-chloroethanol . The reaction conditions typically involve heating and stirring to ensure complete reaction and high yield. Industrial production methods may vary but generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic-containing derivatives.
Reduction: Reduction reactions can convert it to different arsenic oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Industry: It finds applications in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it inhibits carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disrupted cellular processes and apoptosis . The compound’s effects are mediated through binding to the active site of the enzyme, blocking its activity and affecting cellular metabolism.
Comparison with Similar Compounds
p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide can be compared with other similar compounds, such as:
Benzenesulfonamide derivatives: These compounds share the sulfonamide group but differ in their substituents, leading to varied biological activities.
Arsenic-containing compounds: Compounds like arsenic trioxide and arsenic pentoxide have different oxidation states and applications.
The uniqueness of this compound lies in its specific combination of the sulfonamide group with an arsenic moiety, providing distinct chemical and biological properties.
Properties
CAS No. |
5442-30-8 |
|---|---|
Molecular Formula |
C8H10AsNO4S |
Molecular Weight |
291.16 g/mol |
IUPAC Name |
4-arsoroso-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H10AsNO4S/c11-6-5-10-15(13,14)8-3-1-7(9-12)2-4-8/h1-4,10-11H,5-6H2 |
InChI Key |
SAMCUNVIALDNBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCO)[As]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
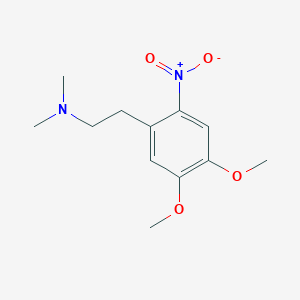
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)
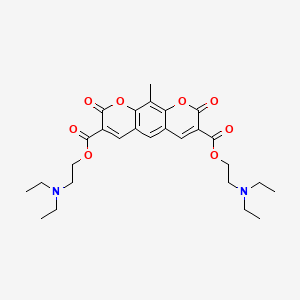
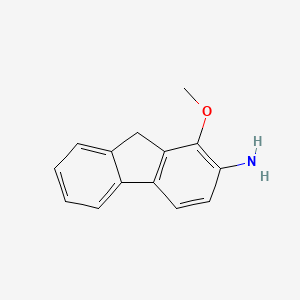

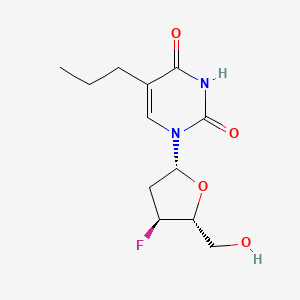

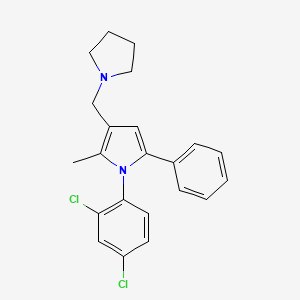

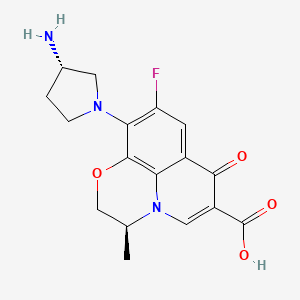
![Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide](/img/structure/B12796408.png)
